Phen-DC3 trifluoromethanesulfonate is a synthetic, organic compound that belongs to the class of bisquinolinium compounds. It is widely used in scientific research as a highly selective and high-affinity ligand for G-quadruplex (G4) DNA structures. [, , , , , , , , ] G4 structures are non-canonical DNA secondary structures formed by guanine-rich sequences, often found in telomeres and gene promoter regions. [, , , ] Phen-DC3 trifluoromethanesulfonate stabilizes these G4 structures, making it a valuable tool for studying their formation, biological roles, and potential as therapeutic targets. [, , , , , ]
Molecular Structure Analysis
The molecular structure of Phen-DC3 trifluoromethanesulfonate bound to a G4 DNA structure has been solved using NMR spectroscopy. [] The structure reveals that Phen-DC3 interacts with the G4 through extensive π-stacking interactions with the guanine bases of the top G-tetrad. [] Further structural insights were obtained by investigating its binding to a quadruplex-duplex (QD) junction, a unique structural motif formed by the interface of a G4 and a duplex DNA. [] The NMR structure showed that Phen-DC3 binding induces a topological transition within the QD hybrid, demonstrating its ability to discriminate between different QD junctions. []
Mechanism of Action
Phen-DC3 trifluoromethanesulfonate exhibits its biological activity by selectively binding and stabilizing G4 DNA structures. [, , , , , , ] This binding disrupts the equilibrium between different G4 conformations, often leading to the formation of a specific, stable G4 topology. [, , ] This stabilization can interfere with various cellular processes such as DNA replication, transcription, and translation, which are essential for cell survival and proliferation. [, , , , , ]
Applications
Probing G4 Formation and Stability: Phen-DC3 trifluoromethanesulfonate serves as a probe for detecting and quantifying G4 DNA formation both in vitro and in vivo. [, , , , , , ] Its ability to stabilize G4 structures allows researchers to study the impact of various factors, such as sequence variations, mutations, and environmental conditions on G4 formation and stability. [, , , ]
Investigating the Biological Roles of G4 DNA: By selectively targeting and stabilizing G4 structures, Phen-DC3 trifluoromethanesulfonate helps elucidate the biological roles of G4 DNA in various cellular processes. [, , , , ] For instance, it has been used to study the involvement of G4s in telomere maintenance, gene expression regulation, and DNA replication. [, , , , , ]
Developing G4-Targeted Therapeutics: The high affinity and selectivity of Phen-DC3 trifluoromethanesulfonate for G4 DNA make it a promising lead compound for the development of G4-targeted therapeutics. [, , , , , ] By stabilizing G4 structures in specific gene promoters or telomeres, Phen-DC3 and its derivatives could potentially inhibit the expression of oncogenes or disrupt telomere maintenance in cancer cells, leading to growth inhibition or cell death. []
Investigating G4-Resolving Helicases: Phen-DC3 trifluoromethanesulfonate has been used to study the activity and mechanism of G4-resolving helicases, enzymes responsible for unwinding G4 structures. [, , ] Its ability to stabilize G4s allows researchers to monitor the helicase-mediated unwinding process and identify factors that influence this activity. [, ]
Developing Fluorescent Probes for G4 DNA: The amine handle introduced in a modified version of Phen-DC3 trifluoromethanesulfonate enables conjugation with fluorescent molecules, generating valuable tools for visualizing and tracking G4 DNA structures in live cells. []
Future Directions
Further Development of G4-Specific Ligands: While Phen-DC3 trifluoromethanesulfonate exhibits high affinity and selectivity for G4 DNA, continuous efforts are needed to develop even more potent and selective G4 ligands. [, , ] These efforts should focus on optimizing ligand design to achieve higher binding affinity, enhanced selectivity for specific G4 topologies, improved cellular uptake, and reduced off-target effects. [, ]
Exploring the Therapeutic Potential of G4 Ligands: The promising anticancer activity observed for Phen-DC3 trifluoromethanesulfonate warrants further investigation into the therapeutic potential of G4-targeting ligands. [, , ] Future studies should focus on evaluating the efficacy and safety of these compounds in preclinical models of various cancers and exploring their potential use in combination therapies. []
Unraveling the Complex Interplay between G4 DNA and Cellular Processes: The discovery of G4 DNA and its interaction with various proteins involved in DNA replication, transcription, and repair opens up new avenues for understanding the complexity of these fundamental cellular processes. [, , , , , ] Phen-DC3 trifluoromethanesulfonate can be utilized as a powerful tool to further dissect these interactions and elucidate the intricate regulatory mechanisms governed by G4 DNA dynamics. [, ]
Related Compounds
CX-5461
Compound Description: CX-5461 is a small molecule that has been identified as a potent and selective inhibitor of RNA polymerase I (Pol I). It has been shown to have anti-cancer activity in preclinical models and is currently being investigated in clinical trials for the treatment of various cancers. []
Relevance: CX-5461, similar to Phen-DC3 Trifluoromethanesulfonate, contains planar heteroaromatic groups capable of intercalating into adjacent base pairs of double-stranded DNA (dsDNA). This structural feature is common among G-quadruplex (G4)-targeting ligands. []
BRACO-19
Compound Description: BRACO-19 is a synthetic acridine derivative that exhibits high affinity and selectivity for G4 DNA structures. It has been shown to inhibit telomerase activity, induce apoptosis, and inhibit tumor growth in preclinical models. [, ]
Relevance: BRACO-19 shares a structural similarity with Phen-DC3 Trifluoromethanesulfonate in their ability to intercalate into dsDNA. This intercalation property is attributed to the presence of planar heteroaromatic groups in their structures. These shared features classify both compounds as dsDNA intercalators and G4-targeting ligands. [, ]
RHPS4
Compound Description: RHPS4 is a synthetic compound that belongs to the class of carbazole derivatives. It exhibits a high affinity for G-quadruplex DNA structures and has shown promising anticancer activity in vitro and in vivo. []
Relevance: Similar to Phen-DC3 Trifluoromethanesulfonate, RHPS4 possesses the ability to intercalate into dsDNA due to the presence of planar heteroaromatic groups in its structure. This characteristic is often observed in G4-targeting ligands. []
TrisQ
Compound Description: TrisQ is a trisubstituted isoalloxazine derivative with a notable preference for binding to hybrid G-quadruplex structures over antiparallel ones. Despite this preference, it does not disrupt the hybrid-1 structure. []
Relevance: TrisQ and Phen-DC3 Trifluoromethanesulfonate both exemplify G-quadruplex ligands, but their binding preferences differ. While TrisQ favors 3-quartet structures, Phen-DC3 Trifluoromethanesulfonate demonstrates a preference for binding to a 2-quartet structure. This highlights the diversity in binding modes and affinities within the broader category of G-quadruplex ligands. [, ]
PDS (Pyridostatin)
Compound Description: PDS is a synthetic small molecule that displays high selectivity for G-quadruplex DNA structures over duplex DNA. It has been shown to inhibit telomerase activity, induce DNA damage, and inhibit tumor growth in preclinical models. [, , ]
360A
Compound Description: 360A is a bisquinoline derivative recognized for its ability to induce conformational changes in telomeric DNA G-quadruplexes, promoting an antiparallel structure with a reduced number of coordinated potassium ions. []
Relevance: Sharing structural similarities with Phen-DC3 Trifluoromethanesulfonate as a bisquinolinium compound, 360A exhibits a comparable moderate intercalation capability with dsDNA. Both compounds are recognized for their potent G4-stabilizing effects and demonstrate the ability to induce conformational changes in G-quadruplex structures. [, ]
Relevance: NMM, while categorized as a G-quadruplex ligand like Phen-DC3 Trifluoromethanesulfonate, exhibits distinct binding properties. NMM shows no intercalative binding to dsDNA even at high concentrations, contrasting with the intercalation observed for Phen-DC3 Trifluoromethanesulfonate. This difference underscores the importance of structural variations within the G4-ligand category and their impact on DNA interactions. [, ]
L2H2-6M(2)OTD
Compound Description: L2H2-6M(2)OTD is a cyclic oxazole derivative recognized for its selective binding to G-quadruplex structures. It exhibits a distinct characteristic of not disrupting the hybrid-1 structure of G-quadruplexes. Notably, its binding is associated with the uptake of an additional potassium ion. []
Relevance: L2H2-6M(2)OTD and Phen-DC3 Trifluoromethanesulfonate represent distinct types of G-quadruplex ligands with different binding characteristics. Unlike Phen-DC3 Trifluoromethanesulfonate, which can induce conformational changes and potassium ion removal upon binding to G-quadruplexes, L2H2-6M(2)OTD does not disrupt the hybrid-1 structure and is characterized by the uptake of an additional potassium ion upon binding. []
Telomestatin
Compound Description: Telomestatin is a natural compound that exhibits high selectivity for G-quadruplex DNA structures, particularly those found in telomeres. It has been shown to be a potent telomerase inhibitor and has demonstrated anticancer activity in preclinical models. []
Relevance: Telomestatin, similar to Phen-DC3 Trifluoromethanesulfonate, is recognized for its ability to stabilize G-quadruplex structures. It preferentially inhibits the growth of glioma stem cells in culture and in vivo, highlighting its potential as a therapeutic target for certain types of cancer. []
cPDS
Compound Description: cPDS is a chemical ligand recognized for its ability to stabilize G4 structures. It has shown promising effects in modulating G4 formation in colorectal cancer cells, leading to a decrease in the levels of specific protein isoforms. []
Relevance: cPDS, sharing a similar function with Phen-DC3 Trifluoromethanesulfonate as a G4 stabilizer, demonstrates the potential of targeting G-quadruplex structures for therapeutic intervention, particularly in the context of cancer treatment. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
PF-232798 is under investigation in clinical trial NCT01140425 (Study To Evaluate The Effect Of A Multiple Oral Dose Of PF-00232798 On QT Intervals In Healthy Subjects).
PF-2545920 is a potent inhibitor of phosphodiesterase 10A (PDE10A; IC50 = 1.26 nM for the human recombinant enzyme). It is selective for PDE10A over other PDEs with IC50 values ranging from 1.7 to >10 μM. In vivo, PF-2545920 (0.1-3 mg/kg, i.p.) increases cAMP and cGMP production as well as phosphorylation of CREB and GluR1 in mouse striatum in a dose-dependent manner. It reduces climbing behavior induced by apomorphine in mice (ID50 = 0.375 mg/kg) and disrupts the conditioned avoidance response in mice and rats (ID50s = 0.441 and 1.079 mg/kg, respectively). PF-2545920 reverses deficits in prepulse inhibition and social odor recognition induced by (+)-MK-801 in rats. Formulations containing PF-2545920 are under clinical investigation for the treatment of schizophrenia and Huntington's disease. PF-2545920, also known as Mardepodect, is a phosphodiesterase inhibitor selective for the PDE10A subtype, which is potentially useful for the treatment of schizophrenia. Phosphodiesterase 10A (PDE10A) is highly expressed in striatal medium spiny neurons of both the direct and indirect output pathways. PDE10A inhibitors have shown behavioral effects in rodent models that predict antipsychotic efficacy. PF-2545920 is active in a range of antipsychotic models, antagonizing apomorphine-induced climbing in mice, inhibiting conditioned avoidance responding in both rats and mice, and blocking N-methyl-D-aspartate antagonist-induced deficits in prepulse inhibition of acoustic startle response in rats, while improving baseline sensory gating in mice.
PF-429242 is a competitive inhibitor of sterol regulatory element-binding protein (SREBP) site 1 protease (IC50 = 0.175 μM). It is selective for site 1 protease against a panel of serine proteases. PF-429242 inhibits rate of cholesterol synthesis in CHO cells (IC50 = 0.53 μM).
PF-249, also known as PF-06685249, is a beta1-selective AMPK agonist. PF-06685249 is a potent AMPK activator. PF-06685249 exhibited robust activation of AMPK in rat kidneys as well as desirable oral absorption, low plasma clearance, and negligible renal clearance in preclinical species.